molecular formula C19H18N2O3 B12908106 1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one

1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one

Cat. No.: B12908106
M. Wt: 322.4 g/mol
InChI Key: HLPLGMOXUYKMJH-FMIVXFBMSA-N
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Description

1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one ( 821773-12-0) is a synthetic pyrazolidinone derivative with a molecular formula of C19H18N2O2 and a molecular weight of 306.36 g/mol . This chemical reagent features a pyrazolidin-3-one core, a five-membered ring containing two adjacent nitrogen atoms, which is a structure of high interest in medicinal and materials chemistry . The molecule is further functionalized with a 5-phenyl substituent and a 1-acryloyl group derived from 4-methoxycinnamic acid, incorporating a conjugated system that may influence its electronic properties. Pyrazoline and pyrazolidinone scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities. Related structures have been extensively investigated for their anti-inflammatory properties, with some derivatives demonstrating significant prostaglandin inhibition efficacy comparable to the drug celecoxib . Furthermore, structurally similar pyrazoline derivatives have shown promise in materials science, exhibiting notable third-order nonlinear optical (NLO) properties suitable for applications in optical switching, optical communication, and optical data storage devices . The presence of the acryloyl moiety and the methoxyphenyl group in this compound suggests potential for similar photophysical behavior or reactivity, making it a candidate for research in these advanced fields. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to conduct their own safety and handling assessments prior to use.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-5-phenylpyrazolidin-3-one

InChI

InChI=1S/C19H18N2O3/c1-24-16-10-7-14(8-11-16)9-12-19(23)21-17(13-18(22)20-21)15-5-3-2-4-6-15/h2-12,17H,13H2,1H3,(H,20,22)/b12-9+

InChI Key

HLPLGMOXUYKMJH-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2C(CC(=O)N2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2C(CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pyrazolidinone Core Synthesis

The pyrazolidinone ring is synthesized by reacting hydrazine or substituted hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds. This cyclization forms the five-membered pyrazolidin-3-one ring, which serves as the scaffold for further functionalization.

Phenyl Substitution

The phenyl group at the 5-position can be introduced by starting with phenyl-substituted β-ketoesters or by subsequent substitution reactions on the pyrazolidinone ring. This step ensures the presence of the phenyl moiety essential for the compound's biological and chemical properties.

Acylation with 3-(4-Methoxyphenyl)acryloyl Group

The acylation step involves reacting the pyrazolidinone nitrogen with 3-(4-methoxyphenyl)acryloyl chloride or an equivalent activated derivative. This reaction is typically carried out under controlled conditions using bases such as triethylamine in anhydrous solvents like dichloromethane or tetrahydrofuran to facilitate nucleophilic attack and formation of the amide bond.

Reaction Conditions and Optimization

  • Solvents: Anhydrous dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used to ensure solubility and reactivity.

  • Temperature: Reactions are often performed at low to ambient temperatures (0 °C to room temperature) to control reaction rates and selectivity.

  • Catalysts and Bases: Triethylamine or pyridine are used to neutralize generated acids and promote acylation.

  • Reaction Time: Typically ranges from several hours to overnight to ensure complete conversion.

Representative Synthesis Data Table

Step Reagents/Conditions Yield (%) Notes
Pyrazolidinone core formation Hydrazine + β-ketoester, reflux in ethanol 70-85 Cyclization under reflux conditions
Phenyl substitution Phenyl-substituted β-ketoester or substitution 65-80 Depends on starting material purity
Acylation 3-(4-Methoxyphenyl)acryloyl chloride, triethylamine, DCM, 0 °C to RT 75-90 Controlled addition to avoid side reactions

Research Findings and Analysis

  • The condensation and acylation reactions used in the synthesis are well-established methods in heterocyclic chemistry, providing good yields and regioselectivity.

  • The presence of the methoxy group on the phenyl ring influences the electronic properties of the acryloyl moiety, potentially affecting the reactivity during acylation and the biological activity of the final compound.

  • Optimization of reaction conditions such as solvent choice, temperature, and base concentration is critical to maximize yield and purity.

  • The synthetic route allows for structural modifications, enabling the preparation of analogs for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Key Steps in Synthesis

  • Formation of the Acrylamide : The initial step involves the formation of the acrylamide by reacting 4-methoxybenzaldehyde with a suitable amine.
  • Cyclization : The reaction mixture is subjected to cyclization conditions to form the pyrazolidine ring.
  • Purification : The final product is purified using techniques such as column chromatography.

Biological Activities

1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one exhibits several biological activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use as an antibacterial agent .

Anti-inflammatory Effects

In vitro studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

A study conducted on the MCF-7 cell line revealed that treatment with varying concentrations of the compound resulted in significant dose-dependent inhibition of cell proliferation. The IC50 value was found to be comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

In another study, the compound was screened against multiple bacterial strains using the agar well diffusion method. Results indicated notable zones of inhibition, particularly against gram-positive bacteria, which supports its application in developing new antimicrobial therapies .

Data Table: Biological Activities Summary

Activity Type Tested Cell Lines/Organisms IC50/Zone of Inhibition Reference
AnticancerMCF-7, HeLaComparable to standard drugs
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition zones
Anti-inflammatoryIn vitro assaysNot quantified

Mechanism of Action

The mechanism of action of 1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. Molecular docking studies have revealed its binding affinity to specific protein targets, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Compounds with a similar acryloyl group but different core structures.

    Pyrazolidinones: Other derivatives with different substituents on the pyrazolidinone ring.

    Phenylacryloyl Compounds: Compounds with similar phenyl and acryloyl groups but different core structures.

Uniqueness

1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one is unique due to its specific combination of functional groups and its potential bioactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Biological Activity

1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique pyrazolidinone framework and an acrylamide moiety, exhibits various pharmacological properties that may be beneficial in therapeutic applications.

  • Molecular Formula : C19H18N2O3
  • Molecular Weight : 322.4 g/mol
  • Structure : The compound features a pyrazolidinone core with methoxy and phenyl substituents, which may enhance its biological reactivity and interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several promising biological activities, including:

  • Antioxidant Activity : The presence of the methoxy group is known to contribute to antioxidant properties, which can protect cells from oxidative damage.
  • Anti-inflammatory Effects : Initial assays suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential for use in antimicrobial therapies.

1. Antioxidant Activity

A study assessing the antioxidant capacity of related pyrazolidinone derivatives demonstrated significant free radical scavenging activity. The methoxy group is believed to enhance this property by stabilizing the radical intermediates formed during the reaction.

CompoundIC50 (µM)Activity Type
This compound15Antioxidant
5-(4-Methoxyphenyl)-1-phenylpyrazolidin-3-one20Antioxidant

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in managing chronic inflammatory diseases.

Study ReferenceCell LineCytokine Inhibition (%)
RAW 264.7TNF-α (50%)
THP-1IL-6 (40%)

3. Antimicrobial Properties

Research on structurally similar compounds indicates that they possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The unique structure of this compound may confer similar properties.

Case Studies

  • Case Study on Anti-inflammatory Properties :
    A randomized controlled trial evaluated the efficacy of a related compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain after eight weeks of treatment.
  • Case Study on Antioxidant Effects :
    In a study involving diabetic rats, administration of the compound resulted in reduced oxidative stress markers compared to control groups, highlighting its potential as a therapeutic agent in managing diabetes-related complications.

Q & A

Q. What are the established synthetic routes for 1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one, and how do reaction conditions influence yield?

Synthesis typically involves a multi-step protocol starting with a pyrazolidin-3-one core. A key step is the condensation of 5-phenylpyrazolidin-3-one with 4-methoxycinnamoyl chloride or its equivalent under basic conditions (e.g., K2_2CO3_3 in dry THF). Yield optimization requires strict anhydrous conditions and controlled temperature (0–5°C for acyl chloride addition, followed by room-temperature stirring). Side products, such as over-acylated derivatives, can form if stoichiometry is imbalanced .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P21_1/c) with Z = 3. SHELX programs (e.g., SHELXL for refinement) are widely used for solving structures due to their robustness in handling small-molecule data. Key parameters include R-factor optimization (<0.05) and validating hydrogen bonding networks (e.g., C–H···O interactions) .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the acryloyl group (δ ~6.5–7.8 ppm for vinyl protons) and pyrazolidinone ring (δ ~3.5–4.5 ppm for NH protons).
  • FT-IR : Stretching vibrations at ~1650 cm1^{-1} (C=O, pyrazolidinone) and ~1700 cm1^{-1} (α,β-unsaturated ketone).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 365.1294) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (~4.2 eV), correlating with UV-Vis absorption spectra. Electron-withdrawing effects of the acryloyl group stabilize the pyrazolidinone ring, influencing reactivity in electrophilic substitutions. Solvent polarity (e.g., DMSO vs. chloroform) significantly affects charge distribution .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

Some studies report TRPC channel inhibition (IC50_{50} ~10 µM) via SKF-96365 analogs, while others show no activity in calcium flux assays. Contradictions may arise from:

  • Stereochemical variations : Diastereomers (e.g., 3aj vs. 3ea) exhibit differing binding affinities.
  • Assay conditions : Use of CPA (SERCA inhibitor) in calcium assays may mask TRPC effects. Validate via orthogonal methods (e.g., patch-clamp electrophysiology) .

Q. What strategies optimize enantiomeric purity during synthesis, particularly for chiral pyrazolidinone derivatives?

Iron-catalyzed decarboxylative radical addition under visible light enables stereocontrol. Chiral azomethine imines (e.g., 3aj) yield diastereomeric ratios up to 4:1. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in n-pentane improves enantiopurity (>95% ee confirmed by chiral HPLC) .

Q. How does substituent variation on the phenyl ring affect pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • 4-Methoxyphenyl : Enhances metabolic stability (logP ~3.2) but reduces aqueous solubility.
  • Fluorine substitution : Increases bioavailability (Cmax_{max} by ~30%) but may introduce hepatotoxicity.
  • Pyrazole hybrids : Anti-inflammatory activity (IC50_{50} ~15 µM COX-2 inhibition) correlates with electron-donating groups .

Methodological Considerations

Q. What are best practices for resolving data discrepancies in crystallographic studies?

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement.
  • Disordered moieties : Apply restraints (e.g., SIMU/ISOR) to acryloyl groups.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How to design assays for evaluating enzyme inhibition (e.g., carbonic anhydrase)?

  • hCA I/II inhibition : Use stopped-flow CO2_2 hydration assay (pH 7.4, 25°C).
  • Controls : Acetazolamide (IC50_{50} ~12 nM) as a reference.
  • Data interpretation : Correct for non-specific binding using Hill coefficient analysis .

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